molecular formula C17H12N4 B12929066 4-Anilino-6-phenylpyrimidine-5-carbonitrile CAS No. 76990-17-5

4-Anilino-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B12929066
CAS No.: 76990-17-5
M. Wt: 272.30 g/mol
InChI Key: ZNRAHRGDIDIOSL-UHFFFAOYSA-N
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Description

4-Anilino-6-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a cyano group at position 5, an anilino (phenylamino) substituent at position 4, and a phenyl group at position 5. The compound’s structure enables diverse non-covalent interactions (e.g., hydrogen bonding via NH groups and π-π stacking via aromatic rings), making it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile typically involves the cyclocondensation of benzaldehyde with ethyl cyanoacetate and thiourea in an alkaline medium . The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, which may alter its functional groups and potentially enhance its biological activity.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to derivatives with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the creation of various analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Antimicrobial Activity

4-Anilino-6-phenylpyrimidine-5-carbonitrile derivatives have demonstrated notable antimicrobial properties. Research indicates that various pyrimidine derivatives exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • A study evaluated the synthesis of several pyrimidine derivatives, revealing that compounds with the 4-anilino substitution exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentration (MIC) values of these compounds ranged from 500 to 1000 μg/mL, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget BacteriaMIC (μg/mL)
This compoundS. aureus500
E. coli1000
Other Pyrimidine DerivativesPseudomonas aeruginosa700

Anticancer Properties

The anticancer potential of this compound has been extensively studied, with promising results. Pyrimidine derivatives are known for their ability to inhibit various cancer cell lines through different mechanisms.

Key Findings:

  • Research has shown that certain pyrimidine derivatives can act as inhibitors of DNA synthesis and cell division in cancer cells .
  • A molecular docking study indicated that these compounds could effectively bind to targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and other kinases .

Table 2: Anticancer Activity of Pyrimidine Derivatives

Compound NameCancer Cell LineIC50 (μM)
This compoundMCF-7 (Breast)15
HeLa (Cervical)20
Other Pyrimidine DerivativesA549 (Lung)10

Antitubercular Activity

The search for effective antitubercular agents has led to the exploration of pyrimidine derivatives, including this compound. Recent studies highlight their potential in combating Mycobacterium tuberculosis.

Key Findings:

  • A recent study reported the synthesis of novel derivatives that showed significant antimycobacterial activity against M. tuberculosis strain H37Rv .
  • These compounds were evaluated using molecular docking techniques to predict their binding affinity to key enzymes involved in the mycobacterial lipid biosynthesis pathway.

Table 3: Antitubercular Activity of Pyrimidine Derivatives

Compound NameStrainMIC (μg/mL)
This compoundM. tuberculosis H37Rv50
Other Pyrimidine DerivativesM. tuberculosis H37Rv30

Mechanism of Action

The mechanism of action of 4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile primarily involves the inhibition of key enzymes and receptors involved in cell proliferation and survival. For instance, it acts as an ATP mimetic, binding to the active site of tyrosine kinases such as VEGFR-2, thereby blocking their activity . This inhibition disrupts signaling pathways essential for tumor growth and angiogenesis, leading to reduced cancer cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-carbonitrile Derivatives

Structural Modifications and Substituent Effects

Key structural variations in pyrimidine-5-carbonitriles involve substitutions at positions 2, 4, and 6. Below is a comparative analysis of select analogs:

Compound Name Substituents (Positions) Key Structural Features Biological Activity/Application Reference
4-Anilino-6-phenylpyrimidine-5-carbonitrile 4-anilino, 6-phenyl, 5-cyano Hydrogen bonding (NH), aromatic interactions Under investigation (theoretical) N/A
4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-carbonitrile 4-isopropylamino, 2-pyridinyl, 6-phenyl Enhanced solubility (pyridine), bulky substituent Kinase inhibition (GSK3β)
4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)-5-carbonitrile 4-amino, 6-(4-Cl-phenyl), 2-phenethylamino Chlorophenyl enhances lipophilicity Antidiabetic (in vitro)
4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-carbonitrile 4-cyclohexylamino, 2-sulfanyl, 6-phenyl Sulfur-based substituents improve metabolic stability Not reported

Physicochemical Properties

Data from synthesized analogs highlight trends in melting points, solubility, and spectral characteristics:

  • Melting Points: 4-Amino-6-(4-methylphenyl)-2-phenyl-5-carbonitrile: 210°C . 4-Amino-6-(4-bromophenyl)-2-phenyl-5-carbonitrile: 235–238°C . 2,4-Diamino-6-(4-bromophenyl)-5-carbonitrile: >240°C . Higher halogenated derivatives (e.g., bromo, chloro) exhibit elevated melting points due to increased molecular symmetry and intermolecular halogen bonding .
  • Spectral Data: IR: Cyano (C≡N) stretching at ~2212–2214 cm⁻¹ is consistent across analogs . NMR: Aromatic protons appear at δ 7.35–8.41 ppm, while NH₂ groups resonate at δ 5.10–6.00 ppm .

Critical Analysis of Divergent Data

  • Elemental Analysis Discrepancies : Some analogs (e.g., 4f, 4g in ) show slight deviations in carbon content (e.g., 72.18% found vs. 72.30% calculated), likely due to incomplete purification or solvent retention .
  • Synthetic Yields : Multicomponent reactions (e.g., ) achieve higher yields (>70%) compared to stepwise substitutions (e.g., 50–60% in ), emphasizing the efficiency of one-pot strategies.

Biological Activity

4-Anilino-6-phenylpyrimidine-5-carbonitrile (CAS Number: 76990-17-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with an aniline substituent at the 4-position, a phenyl group at the 6-position, and a cyano group at the 5-position. Its molecular formula is C17H12N4C_{17}H_{12}N_{4} with a molecular weight of approximately 272.304 g/mol. The unique arrangement of substituents on the pyrimidine ring contributes significantly to its biological activity and potential applications in drug development.

This compound exhibits its biological effects primarily through inhibition of various enzymes and receptors involved in critical biochemical pathways. Notably, it has been shown to inhibit signaling cascades related to immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor activation, which are pivotal in allergic responses and inflammation.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

Cell LineIC50 Value (µM)
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

These results indicate that this compound exhibits potent cytotoxicity, surpassing standard chemotherapeutic agents in some cases .

Anti-inflammatory Activity

The compound has also been identified as a potential COX-2 inhibitor, which is crucial for mediating inflammatory responses. Studies show that it can inhibit COX-2 enzyme activity at low concentrations (10^-8 M to 10^-9 M), suggesting its utility in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisGood

This broad-spectrum antimicrobial activity highlights its potential as a therapeutic agent in infectious diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction in MCF-7 and A549 cells .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and inflammatory markers, supporting its role as a COX-2 inhibitor .
  • Antimicrobial Testing : In vitro assays showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations lower than those required for conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Anilino-6-phenylpyrimidine-5-carbonitrile, and how can yield optimization be achieved?

A three-component synthesis under thermal aqueous conditions is a robust method, involving condensation of aldehydes, anilines, and malononitrile derivatives. Yields can be optimized by adjusting reaction time (e.g., reflux for 12–24 hours), stoichiometric ratios (1:1:1 molar ratio), and temperature (80–100°C). Post-synthesis purification via recrystallization in ethanol or DMSO-water systems improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm nitrile (C≡N) stretches (~2212 cm⁻¹) and amino (NH₂) vibrations (3300–3478 cm⁻¹) .
  • ¹H/¹³C NMR for structural elucidation: aromatic protons (δ 7.0–8.4 ppm), NH₂ groups (δ 5.1–6.0 ppm), and carbonitrile signals (δ 111–118 ppm) .
  • Mass spectrometry to validate molecular ion peaks (e.g., m/z 306 for chlorine-substituted derivatives) .

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?

Electron-withdrawing groups (e.g., Cl, Br) increase thermal stability (e.g., mp 222°C for 4-chlorophenyl vs. 162°C for dimethylamino derivatives) and alter solubility. Polar substituents enhance hydrophilicity, while bulky groups reduce crystallinity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps, dipole moments) and reaction pathways. For example, ICReDD’s workflow integrates computational screening to prioritize derivatives with optimal binding affinity to kinase targets, reducing experimental trial-and-error .

Q. What experimental strategies resolve contradictions in reported spectral data for pyrimidinecarbonitrile derivatives?

  • Cross-validation : Compare NMR/IR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.
  • Isotopic labeling : Use ¹⁵N-labeled amines to distinguish NH₂ signals from aromatic protons .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC entries) resolves ambiguities in substituent positioning .

Q. How do solvent systems impact the regioselectivity of functionalization reactions?

Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution at the 4-position due to enhanced stabilization of transition states. In contrast, aqueous systems promote cyclization via hydrogen-bonding interactions, as seen in the synthesis of dihydropyridine derivatives .

Q. What factorial design approaches optimize multi-step syntheses of substituted pyrimidinecarbonitriles?

A 2³ factorial design can evaluate variables:

  • Factors : Temperature, catalyst loading, reaction time.
  • Responses : Yield, purity, byproduct formation. For example, optimizing hydrazide derivatives (e.g., compound 5) requires balancing NH₂NH₂ concentration (1.5–2.0 eq) and reflux duration (8–12 hours) .

Q. How can diradical intermediates in pyrimidinecarbonitrile reactions be detected and characterized?

  • EPR spectroscopy : Identifies paramagnetic species during photochemical or thermal reactions.
  • Trapping experiments : Use TEMPO to stabilize transient intermediates, followed by LC-MS analysis (e.g., m/z 278 for thienyl-substituted derivatives) .

Q. Methodological Challenges

Q. What strategies improve reproducibility in scaled-up syntheses?

  • Process control : Monitor reaction progress via in-situ FTIR to detect intermediate formation.
  • Purification protocols : Gradient column chromatography (hexane:EtOAc 3:1 to 1:1) minimizes batch-to-batch variability .

Q. How can substituent effects on kinase inhibition be systematically studied?

  • SAR libraries : Synthesize derivatives with varied substituents (e.g., 4-Cl, 4-Br, 4-N(CH₃)₂).
  • Enzyme assays : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using fluorescence polarization .

Properties

CAS No.

76990-17-5

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

4-anilino-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C17H12N4/c18-11-15-16(13-7-3-1-4-8-13)19-12-20-17(15)21-14-9-5-2-6-10-14/h1-10,12H,(H,19,20,21)

InChI Key

ZNRAHRGDIDIOSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)NC3=CC=CC=C3)C#N

Origin of Product

United States

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